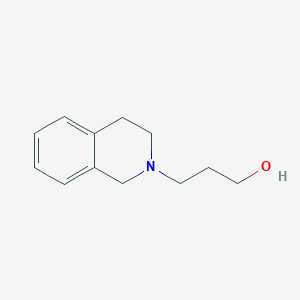

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL

Descripción

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol is a tertiary alcohol derivative containing a 3,4-dihydroisoquinoline scaffold. The dihydroisoquinoline moiety is a privileged structure in medicinal chemistry due to its pharmacological versatility, including neuroprotective, antitumor, and antimicrobial activities . The propanol side chain introduces hydrophilicity and hydrogen-bonding capacity, which may enhance solubility and target engagement. This compound serves as a key intermediate in synthesizing bioactive molecules, as evidenced by its use in multi-step reactions to generate benzamide derivatives and other analogs in recent patents .

Propiedades

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,14H,3,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLXFERGRCSOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513969 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86368-07-2 | |

| Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL typically involves the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Reduction: The resulting isoquinoline is then reduced to form the dihydroisoquinoline. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

Attachment of the Propanol Group: The final step involves the alkylation of the dihydroisoquinoline with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to yield 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the isoquinoline ring or the propanol group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Alkyl halides or sulfonates can be used as alkylating agents under basic conditions.

Major Products

Oxidation: Formation of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanal or 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanone.

Reduction: Formation of fully reduced isoquinoline derivatives.

Substitution: Formation of various alkylated or functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions.

Biology

Research indicates that 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL exhibits potential biological activity. Studies have focused on its effects on various enzymes and receptors, indicating possible roles in modulating biological pathways.

Medicine

The compound has been investigated for its therapeutic properties:

- Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation in cellular models.

- Neuroprotective Properties: Research is ongoing to evaluate its efficacy in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL led to a significant reduction in neuroinflammation and improved motor function compared to control groups.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates various chemical reactions |

| Biology | Modulation of enzyme activity | Potential anti-inflammatory effects |

| Medicine | Neuroprotective agent | Reduces neuroinflammation in animal models |

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-ol are compared below with its analogs, focusing on synthesis, substituent effects, and inferred bioactivity.

Functional and Bioactivity Implications

- Hydrophilicity: The hydroxyl group in the parent compound enhances solubility compared to oxo () or amide () analogs. This may improve pharmacokinetic properties like oral bioavailability.

- The acetamido group () could mimic acetylated lysine residues, suggesting utility in epigenetic targets like bromodomains.

Physicochemical Properties (Inferred)

- LogP: The parent compound’s propanol group likely reduces LogP (increased hydrophilicity) versus the oxo-propanamine analog (), which has a ketone.

- Hydrogen Bonding: Propanol derivatives (parent compound, acetamido analog) may exhibit stronger hydrogen-bond donor/acceptor capacity compared to amide or oxo analogs.

Actividad Biológica

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL is a compound belonging to the isoquinoline family, characterized by its unique dihydroisoquinoline structure combined with a propanol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL is C₁₂H₁₇NO, and it possesses the following structural features:

- A dihydroisoquinoline moiety

- A propanol side chain

This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydroisoquinoline structures can exhibit antimicrobial properties against various pathogens. For example, compounds with similar structures have shown significant inhibition against phytopathogens like Pythium recalcitrans .

- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. Research indicates that such compounds can modulate neurotransmitter systems and may offer protection against neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of isoquinoline derivatives, suggesting that they can inhibit inflammatory pathways .

The mechanism by which 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways.

- Membrane Disruption : Similar compounds have demonstrated the ability to disrupt microbial membranes, contributing to their antimicrobial efficacy .

Comparative Biological Activity

To better understand the biological activity of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL, it is useful to compare it with related compounds:

Case Study 1: Antimicrobial Efficacy

A study synthesized various derivatives of dihydroisoquinoline and evaluated their efficacy against Pythium recalcitrans. The most potent derivative exhibited an EC50 value significantly lower than that of commercial antifungal agents .

Case Study 2: Neuroprotective Potential

Research on isoquinoline derivatives has shown promising results in neuroprotection. For instance, certain compounds were found to enhance neuronal survival in models of oxidative stress, indicating a potential therapeutic role in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.